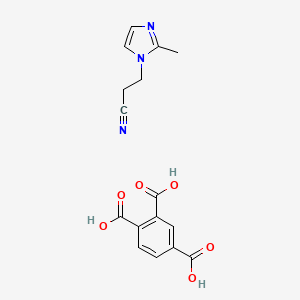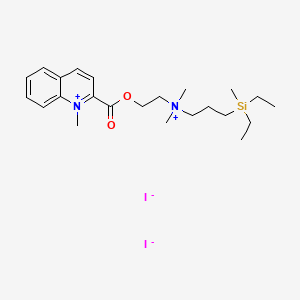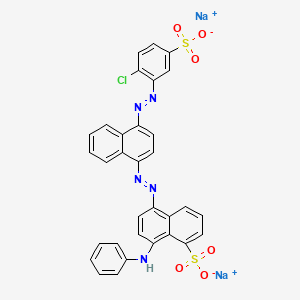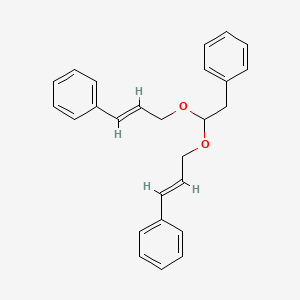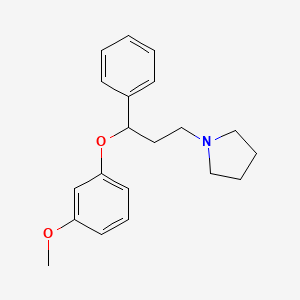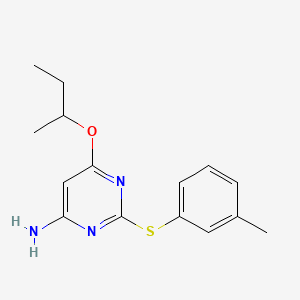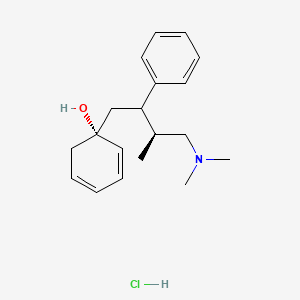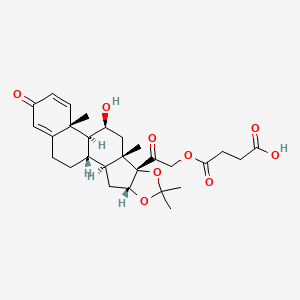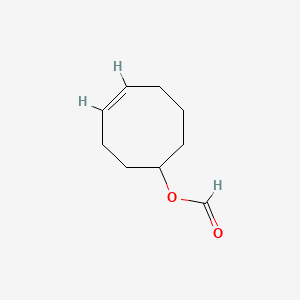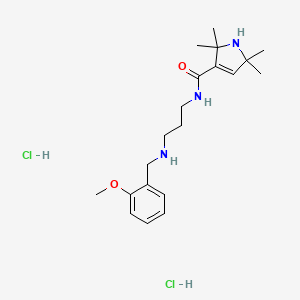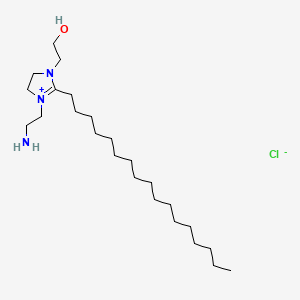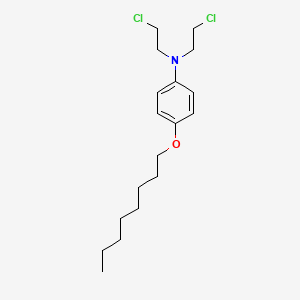
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenamine core substituted with two 2-chloroethyl groups and an octyloxy group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- typically involves the reaction of benzenamine derivatives with 2-chloroethyl reagents under controlled conditions. One common method includes the use of N,N-bis(2-chloroethyl)amine hydrochloride as a starting material, which reacts with a benzenamine derivative in the presence of a base such as pyridine . The reaction is carried out in an organic solvent like chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The benzenamine core can be oxidized or reduced under specific conditions, altering the compound’s properties and reactivity.
Hydrolysis: The chloroethyl groups can be hydrolyzed to form corresponding alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation may produce a nitro compound.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores their potential as therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- involves its interaction with molecular targets through its reactive chloroethyl groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound’s effects are mediated through pathways involving DNA alkylation, protein modification, and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N,N-bis(2-chloroethyl)amine Hydrochloride
- N,N-Bis(2-chloroethyl)benzeneethanamine
- Benzenamine, N,N-bis(2-chloroethyl)-2-phenoxy-
Uniqueness
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties and reactivity compared to other similar compounds. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
82894-37-9 |
|---|---|
Molekularformel |
C18H29Cl2NO |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4-octoxyaniline |
InChI |
InChI=1S/C18H29Cl2NO/c1-2-3-4-5-6-7-16-22-18-10-8-17(9-11-18)21(14-12-19)15-13-20/h8-11H,2-7,12-16H2,1H3 |
InChI-Schlüssel |
VMMDKIGKOMDJTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


